Cas no 22913-26-4 (methyl thiophene-3-carboxylate)

methyl thiophene-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- Methyl 3-thiophenecarboxylate
- Methyl Thiophene-3-carboxylate
- 3-methoxycarbonylthiophene
- 3-thiophene carboxylic acid methyl ester
- methyl 4-thiophenecarboxylate
- Thiophen-3-carbonsaeure-methylester
- thiophene-3-carboxylic acid methyl ester
- 3-Thiophenecarboxylicacid, methyl ester
- PB18711
- methyl 3-thiophene carboxylate
- J-513115
- Methyl 3-thiophenecarboxylate #
- SY019965
- methyl-3-thenoate
- DS-14554
- 3-Thiophenecarboxylic acid, methyl ester
- AKOS008982175
- M2627
- CS-W007570
- Methyl 3-thiophenecarboxylate, 97%
- GEO-04563
- thiophene-3-carboxylate methyl ester
- J-014897
- FT-0659612
- InChI=1/C6H6O2S/c1-8-6(7)5-2-3-9-4-5/h2-4H,1H
- SCHEMBL236021
- 22913-26-4
- MFCD06203810
- DTXSID20341583
- A816420
- 3-methoxy carbonyl-thiophene
- EN300-90170
- (2,5-DIMETHYL-PHENOXY)-ACETICACIDHYDRAZIDE
- methylthiophene-3-carboxylate
- DB-002800
- METHYL THIOPHEN-3-CARBOXYLATE
- methyl thiophene-3-carboxylate
-
- MDL: MFCD06203810
- インチ: InChI=1S/C6H6O2S/c1-8-6(7)5-2-3-9-4-5/h2-4H,1H3
- InChIKey: ZTRAEMILTFNZSM-UHFFFAOYSA-N
- ほほえんだ: O=C(C1=CSC=C1)OC
計算された属性
- せいみつぶんしりょう: 142.00900
- どういたいしつりょう: 142.00885060g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 2
- 複雑さ: 114
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 54.5Ų
じっけんとくせい
- 色と性状: ライトイエロー液体
- 密度みつど: 1.174 g/mL at 25 °C(lit.)
- ゆうかいてん: No data available
- ふってん: 91°C/17mmHg(lit.)
- フラッシュポイント: 華氏温度:170.6°f
摂氏度:77°c - 屈折率: n20/D 1.5380(lit.)
- PSA: 54.54000
- LogP: 1.53470
- ようかいせい: 未確定
- 最大波長(λmax): 239(Hexane)(lit.)
methyl thiophene-3-carboxylate セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315,H317,H319,H335
- 警告文: P261,P280,P305+P351+P338
- 危険物輸送番号:NA 1993 / PGIII
- WGKドイツ:2
- 危険カテゴリコード: 36/37/38-43
- セキュリティの説明: S26; S36/37
-
危険物標識:
- リスク用語:R36/37/38; R43
- ちょぞうじょうけん:Keep in dark place,Sealed in dry,2-8°C
methyl thiophene-3-carboxylate 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
methyl thiophene-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M2627-5G |
Methyl Thiophene-3-carboxylate |
22913-26-4 | >97.0%(GC) | 5g |
¥260.00 | 2024-04-17 | |
abcr | AB438309-5 g |
Methyl thiophene-3-carboxylate, 95%; . |
22913-26-4 | 95% | 5g |
€87.80 | 2023-06-16 | |
abcr | AB438309-10 g |
Methyl thiophene-3-carboxylate, 95%; . |
22913-26-4 | 95% | 10g |
€108.70 | 2023-06-16 | |
abcr | AB438309-25 g |
Methyl thiophene-3-carboxylate, 95%; . |
22913-26-4 | 95% | 25g |
€153.40 | 2023-06-16 | |
Ambeed | A142735-500g |
Methyl thiophene-3-carboxylate |
22913-26-4 | 98% | 500g |
$832.0 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1026508-100g |
Methyl thiophene-3-carboxylate |
22913-26-4 | 98% | 100g |
¥1436 | 2023-04-14 | |
Chemenu | CM111571-100g |
methyl thiophene-3-carboxylate |
22913-26-4 | 98% | 100g |
$219 | 2021-08-06 | |
Chemenu | CM111571-500g |
methyl thiophene-3-carboxylate |
22913-26-4 | 98% | 500g |
$879 | 2021-08-06 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1026508-25g |
Methyl thiophene-3-carboxylate |
22913-26-4 | 98% | 25g |
¥319 | 2023-04-14 | |
Ambeed | A142735-10g |
Methyl thiophene-3-carboxylate |
22913-26-4 | 98% | 10g |
$24.0 | 2024-07-28 |
methyl thiophene-3-carboxylate 関連文献
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Zhaoyang Yao,Heng Wu,Yang Li,Junting Wang,Jing Zhang,Min Zhang,Yanchun Guo,Peng Wang Energy Environ. Sci. 2015 8 3192
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Charles Beromeo Bheeter,Lu Chen,Jean-Fran?ois Soulé,Henri Doucet Catal. Sci. Technol. 2016 6 2005
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Mai Ha Hoang,Gi Eun Park,Suna Choi,Chang Geun Park,Su Hong Park,Tuyen Van Nguyen,Sangjun Kim,Kyungwon Kwak,Min Ju Cho,Dong Hoon Choi J. Mater. Chem. C 2019 7 111
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Kishor Padala,Sandeep Pimparkar,Padmaja Madasamy,Masilamani Jeganmohan Chem. Commun. 2012 48 7140
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Joice Thomas,Sampad Jana,Mahendra Sonawane,Bert Fiey,Jan Balzarini,Sandra Liekens,Wim Dehaen Org. Biomol. Chem. 2017 15 3892
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Changdong Shao,Ailan Lu,Xiaoling Wang,Bo Zhou,Xiaohong Guan,Yanghui Zhang Org. Biomol. Chem. 2017 15 5033
-
Aesun Kim,Chang Geun Park,Su Hong Park,Hyung Jong Kim,Suna Choi,Young Un Kim,Choel Hun Jeong,Weon-Sik Chae,Min Ju Cho,Dong Hoon Choi J. Mater. Chem. A 2018 6 10095
-
Jinseck Kim,Minju Kyeong,Jong-Woon Ha,Hyungju Ahn,Juhyoung Jung,Soodeok Seo,Tan Ngoc-Lan Phan,Changjin Lee,Sung Cheol Yoon,Bumjoon J. Kim,Seo-Jin Ko J. Mater. Chem. A 2021 9 27551
-
Su Hong Park,Gi Eun Park,Suna Choi,Young Un Kim,Seo Yeon Park,Chang Geun Park,Min Ju Cho,Dong Hoon Choi J. Mater. Chem. C 2018 6 7549
-
10. Selective metallation of thiophene and thiazole rings with magnesium amide baseManabu Shilai,Yoshinori Kondo,Takao Sakamoto J. Chem. Soc. Perkin Trans. 1 2001 442
methyl thiophene-3-carboxylateに関する追加情報
Comprehensive Guide to Methyl Thiophene-3-carboxylate (CAS No. 22913-26-4): Properties, Applications, and Industry Insights
Methyl thiophene-3-carboxylate (CAS No. 22913-26-4) is a versatile organic compound widely used in pharmaceutical, agrochemical, and material science research. This ester derivative of thiophene-3-carboxylic acid has gained significant attention due to its unique chemical properties and broad applicability. With the increasing demand for heterocyclic compounds in drug discovery and organic synthesis, methyl 3-thiophenecarboxylate has emerged as a valuable building block for researchers and industrial applications.
The compound’s molecular structure features a thiophene ring substituted with a carboxylate ester group at the 3-position, making it an excellent intermediate for further chemical modifications. Recent studies highlight its role in developing novel pharmaceutical intermediates, particularly in the synthesis of biologically active molecules. The growing interest in sustainable chemistry has also spurred investigations into greener synthesis methods for methyl thiophene-3-carboxylate, aligning with the industry’s focus on environmentally friendly processes.
In material science, CAS 22913-26-4 serves as a precursor for conductive polymers and organic electronic materials. The thiophene moiety contributes to electron delocalization, making derivatives of this compound valuable for organic semiconductors and photovoltaic applications. As the renewable energy sector expands, researchers are exploring its potential in organic solar cells and OLED technologies, addressing current searches for alternative energy solutions.
The compound’s physicochemical properties include a molecular weight of 142.17 g/mol, a boiling point of approximately 220-222°C, and good solubility in common organic solvents. These characteristics make methyl thiophene-3-carboxylate particularly useful in various organic reactions, including cross-coupling reactions and nucleophilic substitutions. Analytical techniques such as GC-MS, HPLC, and NMR spectroscopy are typically employed for its characterization and purity assessment.
Recent advancements in catalytic synthesis have improved the production efficiency of 22913-26-4, reducing byproducts and energy consumption. This progress responds to the pharmaceutical industry’s need for cost-effective and scalable synthetic routes. Furthermore, the compound’s stability under various conditions makes it suitable for long-term storage and international shipping, important factors for global chemical suppliers.
Quality control standards for methyl thiophene-3-carboxylate typically require ≥98% purity, with strict limits on residual solvents and heavy metals. These specifications ensure its suitability for sensitive applications like drug formulation and electronic material production. The compound’s safety profile has been extensively documented, with proper handling procedures emphasizing standard laboratory precautions for organic chemicals.
Market trends indicate growing demand for thiophene derivatives like methyl 3-thiophenecarboxylate, driven by expanding applications in medicinal chemistry and advanced materials. As research continues into its potential uses, this compound remains a focus area for chemical innovation. Future developments may explore its role in biodegradable materials and green chemistry initiatives, addressing contemporary environmental concerns.
For researchers working with CAS No. 22913-26-4, understanding its structure-activity relationships is crucial for designing novel derivatives with enhanced properties. The compound’s versatility continues to inspire new applications across multiple scientific disciplines, making it a valuable asset in modern chemical research and industrial processes.
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